molecular formula C10H6Br2 B1298459 2,7-Dibromonaphthalene CAS No. 58556-75-5

2,7-Dibromonaphthalene

Cat. No. B1298459
CAS RN: 58556-75-5
M. Wt: 285.96 g/mol
InChI Key: ODJZWBLNJKNOJK-UHFFFAOYSA-N
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Description

2,7-Dibromonaphthalene is a brominated derivative of naphthalene, where two bromine atoms are substituted at the 2nd and 7th positions of the naphthalene ring. This compound is of interest due to its potential applications in organic synthesis and materials science. The presence of bromine atoms makes it a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of 2,7-dibromonaphthalene derivatives has been explored in various studies. For instance, the halogen-metal exchange between 2,7-dibromonaphthalene and n-C4H9Li has been investigated, revealing that the exchange of one bromine atom yields the best results in diethyl ether at 20°C, while the exchange of both bromine atoms is more efficient in tetrahydrofuran at -35°C . This indicates that the synthesis conditions can be fine-tuned to achieve the desired level of bromination.

Molecular Structure Analysis

The molecular structure of 2,7-dibromonaphthalene is characterized by the presence of two bromine atoms attached to a naphthalene core. The substitution pattern can influence the electronic properties and reactivity of the molecule. For example, the structure of 2,7-diisopropoxy-1,8-dibromonaphthalene, a related compound, has been determined by single-crystal X-ray structure determination, showing significant structural deformation due to steric repulsions .

Chemical Reactions Analysis

2,7-Dibromonaphthalene can undergo various chemical reactions, including halogen-metal exchange , nucleophilic aromatic substitution (SNAr) , and coupling reactions . These reactions allow for the introduction of different functional groups, expanding the utility of the compound in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-dibromonaphthalene are influenced by the bromine substituents. The compound's reactivity towards nucleophiles and bases, as well as its solubility in organic solvents, is affected by the presence of bromine. The exact physical properties, such as melting point and boiling point, are not detailed in the provided papers, but these would be expected to differ from those of unsubstituted naphthalene due to the increased molecular weight and polarizability conferred by the bromine atoms .

Scientific Research Applications

  • Synthesis of Oxadiamine N, N, N′, N′-Tetraaryl Derivatives

    • Field : Organic Chemistry
    • Application : 2,7-Dibromonaphthalene is used in the Pd-catalyzed tetraarylation of diamines and oxadiamines . These reactions produce N,N,N′,N′-tetra(bromoaryl) derivatives .
    • Method : The process involves the Pd-catalyzed tetraarylation of diamines and oxadiamines with 2,7-dibromonaphthalenes .
    • Results : The product yields strongly depend on the structure of the starting diamines. The reactions gave the corresponding N,N,N′,N′-tetra(bromoaryl) derivatives in the yields up to 50% .
  • Synthesis of Macrocycles

    • Field : Organic Chemistry
    • Application : 2,7-Dibromonaphthalene is used in the synthesis of macrocycles comprising one naphthalene and one polyamine moieties .
    • Method : The Pd-catalyzed reaction of equimolar amounts of 2,7-dibromonaphthalene and various polyamines leads to the formation of the macrocycles .
    • Results : The same reaction also gave cyclodimers and cyclotrimers as by-products. Application of excess 2,7-dibromonaphthalene provided N,N′-bis(7-bromonaphth-2-yl)oxadiamine which was used for the synthesis of macrocycles with two naphthalene and two oxadiamine fragments .
  • Construction of Semiconducting Molecules

    • Field : Material Science
    • Application : 2,7-Dibromonaphthalene is used as an intermediate for constructing semiconducting molecules in applications of OLEDs and OFETs, and polymers for OPVs and air pollution applications .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Construction of Organic Electronic Devices

    • Field : Material Science
    • Application : 2,7-Dibromonaphthalene is used as an intermediate for constructing semiconducting molecules in applications of optical memory transistors and organic electronic devices .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The organic semiconductor of 2,7-di(anthracen-2-yl)naphthalene, with a naphthalene and two anthracene pendants at 2,7-positions, exhibits excellent hole-transport mobility of 3.3 cm² V⁻¹ s⁻¹. It also shows a high photoresponsivity of 8000 A W⁻¹ with detectivity as high as 1.2 × 10¹⁴ Jones .
  • Construction of Optical Memory Transistors

    • Field : Material Science
    • Application : 2,7-Dibromonaphthalene is used in the construction of optical memory transistors .
    • Method : The specific method of application is not mentioned in the source .
    • Results : Optical memory transistors (OMTs) based on 2,7-di(anthracen-2-yl)naphthalene display an excellent memory effect due to the inhomogeneity of the film only .
  • Air Purification

    • Field : Environmental Science
    • Application : Nanotube air filters based on conjugated microporous polymers (CMPs) block type aerogel which are derived from 2,7-dibromonaphthalene are used in the purification of dusty air .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The filters can take up to 172.73 wt% gaseous iodine and exhibit their potential as bifunctional filtration materials for capturing both particulate matter (PM) and volatile substances .
  • Intermediate in Dyestuffs and Pharmaceuticals

    • Field : Pharmaceutical and Dye Industries
    • Application : 2,7-Dibromonaphthalene is used as an intermediate in the production of dyestuffs and pharmaceuticals .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Construction of Organic Electronic Devices

    • Field : Material Science
    • Application : 2,7-Dibromonaphthalene is used as an intermediate for constructing semiconducting molecules in applications of optical memory transistors, air pollution, and organic electronic devices .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The organic semiconductor of 2,7-di(anthracen-2-yl)naphthalene, with a naphthalene and two anthracene pendants at 2,7-positions, exhibits excellent hole-transport mobility of 3.3 cm² V⁻¹ s⁻¹. It also shows a high photoresponsivity of 8000 A W⁻¹ with detectivity as high as 1.2 × 10¹⁴ Jones .
  • Air Purification

    • Field : Environmental Science
    • Application : Nanotube air filters based on conjugated microporous polymers (CMPs) block type aerogel which are derived from 2,7-dibromonaphthalene are used in the purification of dusty air .
    • Method : The specific method of application is not mentioned in the source .
    • Results : The filters can take up to 172.73 wt% gaseous iodine and exhibit their potential as bifunctional filtration materials for capturing both particulate matter (PM) and volatile substances .

Safety And Hazards

2,7-Dibromonaphthalene is classified as causing serious eye irritation and is harmful to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

properties

IUPAC Name

2,7-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJZWBLNJKNOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347742
Record name 2,7-Dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromonaphthalene

CAS RN

58556-75-5
Record name 2,7-Dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromonaphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
AD Averin, AN Uglov, IP Beletskaya - Chemistry Letters, 2008 - journal.csj.jp
The Pd-catalyzed reaction of equimolar amounts of 2,7-dibromonaphthalene and various polyamines led to the formation of the macrocycles comprising one naphthalene and one …
Number of citations: 25 www.journal.csj.jp
AD Averin, AN Uglov, GA Zubrienko, AS Abel… - Russian Chemical …, 2021 - Springer
The Pd-catalyzed tetraarylation of diamines and oxadiamines with 2,7-dibromonaphthalenes and 4,4′-dibromobiphenyl was studied. These reactions gave the corresponding N,N,N′, …
Number of citations: 2 link.springer.com
G Porzi, C Concilio - Journal of Organometallic Chemistry, 1977 - Elsevier
The halogen—metal exchange between 2,7-dibromonaphthalene or 2,7-dibromoanthracene and nC 4 H 9 Li has been investigated. For exchange of only one bromine atom the best …
Number of citations: 27 www.sciencedirect.com
K Uchida, Y Hirao, H Kurata, T Kubo… - Chemistry–An Asian …, 2014 - Wiley Online Library
The 2,5,8‐tris(pentafluorophenyl)phenalenyl radical was obtained by a straightforward synthesis in 11 steps from 2,7‐dibromonaphthalene. This radical crystallized as a σ dimer from a …
Number of citations: 58 onlinelibrary.wiley.com
AN Uglov, AD Averin, AK Buryak… - …, 2013 - macroheterocycles.isuct.ru
Two approaches were elaborated for the synthesis of macrocycles comprising two naphthalene and two polyamine moieties (cyclodimers). The first one includes the synthesis of N, N’-…
Number of citations: 7 macroheterocycles.isuct.ru
AS Abel, AD Averin, AK Buryak, BS Orlinson… - Russian Chemical …, 2014 - Springer
Pd(0)-catalyzed N,N-diarylation of [2-(1-adamantyloxy)ethyl]amine and (2-methoxyethyl)amine with 2,7-dibromonaphthalene and 4,4′-dibromobiphenyl was studied. The diarylated …
Number of citations: 1 link.springer.com
AV Shaferov, AS Malysheva, OK Grigorova… - Advances in synthesis …, 2019 - elibrary.ru
The search for novel efficient chemosensors of chiral compounds is an important task. Fluorescent spectroscopy is being widely used in modern analytical methods, thus the goal of this …
Number of citations: 0 elibrary.ru
IP Beletskaya, AD Averin, AG Bessmertnykh… - Russian journal of …, 2010 - Springer
The review describes palladium-catalyzed amination of acyclic di- and polyamines with aryl halides with a view to reveal general relations holding in this process. Conditions for the …
Number of citations: 29 link.springer.com
CCV Jones - 2006 - library-archives.canada.ca
Directed'ortho'Metalation (D'o'M) of the readily prepared'N, N'-diethyl naphthalene-1, 8-dicarboxamide leads, after electrophilic quench, to 2-and 2, 7-substituted'N, N'-diethyl …
Number of citations: 1 library-archives.canada.ca
AS Malysheva, AV Shaferov, AD Averin… - Russian Chemical …, 2020 - Springer
The palladium-catalyzed amination was used to synthesize 2,7-diamino derivatives of naphthalene containing two chiral substituents and fluorophore groups (dansyl, 7-…
Number of citations: 1 link.springer.com

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